molecular formula C23H15ClN4O4 B2641770 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358744-93-0

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2641770
CAS No.: 1358744-93-0
M. Wt: 446.85
InChI Key: ZKYCPKJFHYBXMT-UHFFFAOYSA-N
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Description

“7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling reactions: The final step often involves coupling the oxadiazole and quinazoline moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using sodium methoxide or similar reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the methoxy group in “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can affect its biological activity and chemical reactivity.

Biological Activity

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The chemical structure of the compound can be represented as follows:

C19H17ClN6O2\text{C}_{19}\text{H}_{17}\text{ClN}_{6}\text{O}_{2}

This structure incorporates a quinazoline core substituted with a chlorophenyl and methoxyphenyl group, which are pivotal for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit cancer cell proliferation across various types of human cancer cells. For instance:

  • Study Findings : A series of quinazoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The compound demonstrated inhibition against multiple cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest (G1 phase)

Antimicrobial Activity

Quinazoline derivatives have also been researched for their antimicrobial properties. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Insights : In vitro studies have reported that similar quinazoline compounds exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances this activity.
Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliSignificant

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. The compound may exert its effects by inhibiting pro-inflammatory cytokines.

  • Experimental Results : In animal models, the administration of related compounds resulted in reduced levels of TNF-alpha and IL-6 in serum, indicating a decrease in inflammatory response.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress within cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives including our compound:

  • Study by Bhatta et al. (2021) : This study synthesized several quinazoline derivatives and assessed their anticancer properties through molecular docking studies and in vitro assays. The findings indicated that structural modifications significantly impacted biological activity.

Properties

CAS No.

1358744-93-0

Molecular Formula

C23H15ClN4O4

Molecular Weight

446.85

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15ClN4O4/c1-31-15-6-4-5-14(12-15)28-22(29)17-10-9-13(11-19(17)25-23(28)30)21-26-20(27-32-21)16-7-2-3-8-18(16)24/h2-12H,1H3,(H,25,30)

InChI Key

ZKYCPKJFHYBXMT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O

solubility

not available

Origin of Product

United States

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